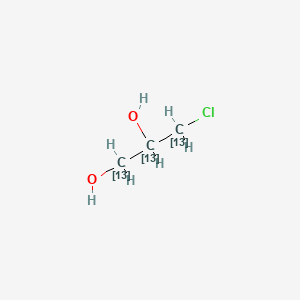

3-Chloro-1,2-propanediol-13C3

説明

3-Chloro-1,2-propanediol-13C3 is a stable isotope-labeled compound with the molecular formula 13C3H7ClO2 and a molecular weight of 113.52. It is a derivative of 3-chloro-1,2-propanediol, where three carbon atoms are replaced with their 13C isotopes. This compound is primarily used as a reference standard in various scientific research applications, including pharmaceutical testing and metabolic studies .

作用機序

Target of Action

3-Chloro-1,2-propanediol-13C3, also known as 3-MCPD-13C3, is a chemical compound with the molecular formula 13C3H7ClO2 It is known to be a metabolite of dichloropropanols .

Mode of Action

DS-S-7G . This process involves the conversion of ®-MCH to hydroxyacetone with the liberation of chloride ions under aerobic conditions .

Biochemical Pathways

DS-S-7G suggests that it may be involved in the metabolism of halogenated compounds .

Pharmacokinetics

Its metabolism may involve dehalogenation, as suggested by studies on similar compounds .

Result of Action

The dehalogenation of ®-3-chloro-1,2-propanediol results in the formation of hydroxyacetone and the release of chloride ions . This suggests that this compound may have similar effects.

Action Environment

The dehalogenation of ®-3-chloro-1,2-propanediol occurs under aerobic conditions , suggesting that oxygen availability may influence the action of this compound.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 3-chloro-1,2-propanediol typically involves the hydrolysis of epichlorohydrin. One method includes the following steps :

Epoxidation: Chloropropene is epoxidized using hydrogen peroxide as an oxygen source in the presence of a phase transfer catalyst to produce epichlorohydrin.

Hydrolysis: The epichlorohydrin is then hydrolyzed using deionized water and a cation resin catalyst at a temperature range of 70 to 75 degrees Celsius for 30 to 60 minutes. Additional deionized water

生物活性

3-Chloro-1,2-propanediol (3-MCPD) is a chemical compound that has garnered attention due to its biological activities and potential health implications. This article focuses on the biological activity of 3-Chloro-1,2-propanediol-13C3, a stable isotopologue of 3-MCPD, highlighting its effects on various biological systems, mechanisms of action, and relevant research findings.

- Molecular Formula : C₃H₇ClO₂

- Molecular Weight : 113.52 g/mol

- CAS Number : 1391053-60-3

Research indicates several mechanisms through which 3-chloro-1,2-propanediol exerts its biological effects:

-

Inhibition of Glycolysis :

- In vitro studies demonstrated that 3-chloro-1,2-propanediol inhibits glycolysis in ram spermatozoa by affecting key glycolytic enzymes such as glyceraldehyde 3-phosphate dehydrogenase and triosephosphate isomerase. This inhibition leads to reduced sperm motility, suggesting potential implications for male fertility .

-

Spermatotoxic Effects :

- Animal studies revealed that administration of 3-chloro-1,2-propanediol resulted in decreased testosterone levels and altered testicular function in rats. Specifically, a dose of 6.5 mg/kg body weight per day for nine days caused significant reductions in RNA and protein levels in testicular tissues .

- Diuretic and Nephrotoxic Effects :

- Biodegradation :

Case Study 1: Spermatozoan Glycolysis Inhibition

In a study by Brown-Woodman et al. (1975), ram sperm were incubated with varying concentrations of 3-chloro-1,2-propanediol. The results indicated a significant decrease in glycolytic activity, correlating with reduced motility.

Case Study 2: Toxicity in Rodents

Kaur & Guraya (1981) conducted experiments on male rats receiving daily subcutaneous injections of 6.5 mg/kg body weight for nine days. The study found notable reductions in testicular RNA and protein levels alongside increased proteinase activity, suggesting a toxic effect on reproductive health.

| Study | Dosage | Duration | Key Findings |

|---|---|---|---|

| Brown-Woodman et al., 1975 | Varying concentrations | In vitro | Inhibition of sperm glycolysis |

| Kaur & Guraya, 1981 | 6.5 mg/kg | 9 days | Decreased testicular RNA and protein levels |

Toxicological Profile

The toxicological assessment of 3-chloro-1,2-propanediol indicates several adverse effects:

- Acute Toxicity : High doses can cause severe renal damage and death in animal models.

- Chronic Exposure : Long-term exposure has been linked to reproductive toxicity and potential carcinogenicity based on findings from rodent studies .

Long-Term Studies

A long-term study involving Fischer 344 rats indicated that exposure to drinking water containing low doses of 3-chloro-1,2-propanediol led to spermatotoxic effects without significant neurotoxic outcomes .

特性

IUPAC Name |

3-chloro(1,2,3-13C3)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZWWUDQMAHNAQ-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH]([13CH2]Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。